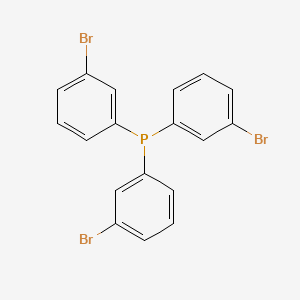
(6-Methoxy-6-pentyl-1,2-dioxan-3-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
(6-Methoxy-6-pentyl-1,2-dioxan-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting it to different derivatives.
Substitution: The methoxy and pentyl groups can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological systems in specific ways, making it a candidate for biochemical studies.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Mechanism of Action
Comparison with Similar Compounds
(6-Methoxy-6-pentyl-1,2-dioxan-3-YL)acetic acid can be compared with other dioxane derivatives, such as:
(6-Methoxy-6-pentyl-1,2-dioxan-3-yl)acetate: This compound is similar in structure but has an ester functional group instead of an acid.
(6-Methoxy-6-pentyl-1,2-dioxan-3-yl)methanol: This compound has a hydroxyl group instead of an acetic acid moiety. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
644989-65-1 |
|---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-(6-methoxy-6-pentyldioxan-3-yl)acetic acid |
InChI |
InChI=1S/C12H22O5/c1-3-4-5-7-12(15-2)8-6-10(16-17-12)9-11(13)14/h10H,3-9H2,1-2H3,(H,13,14) |
InChI Key |
FMBJHARNHJNVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CCC(OO1)CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Nitrophenyl)methoxy]acetaldehyde](/img/structure/B12593390.png)



![(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12593415.png)



![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)
![4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile](/img/structure/B12593444.png)


![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12593461.png)
![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate](/img/structure/B12593473.png)
